REACTION_SMILES
|
[Br:13][c:14]1[cH:15][c:16]([NH2:17])[cH:18][cH:19][cH:20]1.[CH3:1][S:2][c:3]1[c:4]2[c:5]([n:6][cH:7][n:8]1)[cH:9][cH:10][n:11][cH:12]2>>[c:3]1([NH:17][c:16]2[cH:15][c:14]([Br:13])[cH:20][cH:19][cH:18]2)[c:4]2[c:5]([n:6][cH:7][n:8]1)[cH:9][cH:10][n:11][cH:12]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cccc(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CSc1ncnc2ccncc12
|
Name
|
|
Type
|
product
|
Smiles
|
Brc1cccc(Nc2ncnc3ccncc23)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |